N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their significant biological activities and are commonly found in many commercially available drugs .
Mechanism of Action
Target of Action
The primary targets of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives, which include this compound, have been known to interact with a wide spectrum of biological targets .
Mode of Action
The specific mode of action of This compound Oxazole derivatives are known to exhibit a variety of biological activities, suggesting diverse modes of action .
Biochemical Pathways
The biochemical pathways affected by This compound Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Oxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been reported to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide include other isoxazole derivatives such as N-(5-methylisoxazol-3-yl)malonamide and N1, N2-bis(5-methylisoxazol-3-yl)oxalamide .
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring and the presence of the phenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZFEIQRLPCCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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